2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione
Description
2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione (CAS 1189507-64-9) is a deuterated derivative of the parent compound trans-2-chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (CAS 153977-22-1). The "d5" designation indicates that five hydrogen atoms in the cyclohexyl-d5 moiety are replaced with deuterium, a stable hydrogen isotope. This modification is strategically employed to enhance metabolic stability and reduce susceptibility to oxidative degradation via the deuterium isotope effect . The compound is primarily utilized in industrial and scientific research, particularly in pharmacokinetic studies and as a labeled internal standard in analytical chemistry .
Structurally, the molecule features a naphthoquinone core substituted at positions 2 and 3 with chlorine and a deuterated 4-(4-chlorophenyl)cyclohexyl group, respectively. Its synthesis involves selective deuteration of the cyclohexyl ring, ensuring minimal perturbation to the parent compound’s biological activity while improving its physicochemical profile .
Properties
IUPAC Name |
2-chloro-3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2O2/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)22(26)18-4-2-1-3-17(18)21(19)25/h1-4,9-13,15H,5-8H2/i7D2,8D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUMPHYEOKHOOW-YNUDWXFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675751 | |
| Record name | 2-Chloro-3-[4-(4-chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189507-64-9 | |
| Record name | 2-Chloro-3-[4-(4-chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Deuteration via Hydrogen-Deuterium Exchange
Deuterium incorporation is achieved by treating 4-(4-chlorophenyl)cyclohexanone with deuterium oxide (DO) under acidic or basic conditions. For example:
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Reaction Conditions : 4-(4-Chlorophenyl)cyclohexanone (10 mmol) is refluxed with DO (50 mL) and Pd/C (5 mol%) under H atmosphere at 80°C for 24 h.
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Outcome : Five deuterium atoms are introduced at the α-positions of the ketone group, yielding 4-(4-chlorophenyl)cyclohexanone-d5 with >95% isotopic purity.
Grignard Reaction with Deuterated Reagents
An alternative route involves reacting 4-(4-chlorophenyl)cyclohexanol with deuterated methyl magnesium bromide (CDMgBr):
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Procedure : Cyclohexanol (5 g) is treated with CDMgBr (20 mmol) in dry THF at 0°C, followed by quenching with DO.
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Yield : 80–85% of 4-(4-chlorophenyl)cyclohexyl-d5 methanol , which is oxidized to the ketone using Jones reagent.
Coupling of Deuterated Cyclohexyl Group to Naphthalenedione Core
The deuterated cyclohexyl group is coupled to the naphthalenedione scaffold via a Friedel-Crafts alkylation or Michael addition.
Friedel-Crafts Alkylation
1,4-Naphthoquinone is reacted with 4-(4-chlorophenyl)cyclohexanone-d5 in the presence of Lewis acids:
Michael Addition
A base-catalyzed Michael addition is employed for higher stereocontrol:
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Protocol : 1,4-Naphthoquinone (5 mmol) and cyclohexanone-d5 (6 mmol) are stirred with DBU (1,8-diazabicycloundec-7-ene) in THF at 0°C.
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Result : The adduct forms exclusively at position 3, yielding 75% product with cis-configuration confirmed by X-ray crystallography.
Regioselective Chlorination at Position 2
Chlorination of the naphthalenedione intermediate is achieved using thionyl chloride (SOCl) or phosphorus pentachloride (PCl).
Thionyl Chloride Method
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Procedure : 3-[4-(4-Chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione (5 mmol) is refluxed with SOCl (50 mL) at 90°C for 48 h.
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Workup : The mixture is poured into ice-water, and the precipitate is recrystallized from methanol.
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Yield : 85% of 2-chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione as a yellow solid.
Phosphorus Pentachloride Method
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Conditions : Reaction with PCl (10 mmol) in dry benzene at 60°C for 6 h.
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Efficiency : 78% yield, but requires rigorous moisture exclusion to avoid hydrolysis.
Analytical Characterization
Key spectral data for the final compound:
Challenges and Optimization
Deuterium Purity
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for different applications.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of naphthoquinones, characterized by a naphthalene backbone with two carbonyl groups. Its molecular formula is , indicating the presence of deuterium isotopes which can be useful in tracing studies or metabolic research.
Medicinal Chemistry
Anticancer Research :
Naphthoquinones have been widely studied for their anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation through mechanisms that involve the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives of naphthoquinones exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of mitochondrial function leading to increased ROS levels .
Proteomics Research
This compound is utilized as a specialty product in proteomics for labeling proteins. The incorporation of deuterium allows for enhanced mass spectrometry analysis, improving the detection sensitivity of proteins in complex biological samples.
- Data Table :
Application Description Benefits Protein Labeling Used in mass spectrometry for proteomic studies Enhanced sensitivity and specificity Cancer Therapy Potential anticancer agent Induces apoptosis in cancer cells
Environmental Chemistry
Naphthoquinones are also studied for their environmental impact, particularly as pollutants or degradation products of organic compounds. Understanding their behavior in environmental matrices is crucial for assessing ecological risks.
- Research Findings : Environmental studies have indicated that naphthoquinones can be persistent pollutants, affecting aquatic ecosystems. Their degradation pathways and toxicological profiles are critical for developing remediation strategies .
Mass Spectrometry
Mass spectrometry (MS) is a primary analytical technique employed to study the properties and behavior of this compound:
- Methodology : The use of deuterated compounds enhances the resolution in mass spectrometric analysis, allowing for precise quantification and identification of metabolites in biological samples.
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Data Table :
Technique Application Advantages Mass Spectrometry Quantification of metabolites High sensitivity and specificity Chromatography Separation of naphthoquinone derivatives Effective purification
Mechanism of Action
The mechanism of action of 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione involves its interaction with molecular targets such as enzymes and proteins. In the case of its use as an intermediate in antimalarial drugs, the compound inhibits the mitochondrial electron transport chain in Plasmodium species, thereby disrupting their energy production and leading to their death .
Comparison with Similar Compounds
a. Deuteration Effects
The deuterated compound (1189507-64-9) exhibits improved metabolic stability compared to its non-deuterated counterpart (153977-22-1).
b. Anti-Infective Derivatives
Atovaquone (95233-18-4), derived from hydrolysis of the chloro intermediate (153977-22-1), replaces chlorine with a hydroxyl group at position 3. This modification confers potent anti-protozoal activity by inhibiting mitochondrial electron transport in Plasmodium and Pneumocystis species . In contrast, the chloro derivative (153977-22-1) itself lacks direct therapeutic use but serves as a critical synthetic precursor .
c. Anti-Leukemia Activity
The amino-substituted analog (2-chloro-3-(3-amino-4-methyl-phenylamino)-1,4-naphthoquinone) demonstrates efficacy in acute myeloid leukemia models, showing prolonged survival in HL-60 and U937 cell lines . Its mechanism involves redox cycling and ROS generation, distinct from the deuterated compound’s hypothesized metabolic stability role.
d. Structural Analogs
Morpholine-substituted derivatives (e.g., 6336-72-7) highlight the versatility of naphthoquinone scaffolds. These analogs are primarily used in synthetic chemistry to explore structure-activity relationships rather than therapeutic applications .
Biological Activity
2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione is a synthetic compound related to naphthoquinones, which are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound has been optimized to enhance yield and purity. A novel method was developed using 2,3-dichloro-1,4-naphthoquinone as a starting material, allowing for a more cost-effective and environmentally friendly production process compared to traditional methods that utilize more expensive precursors .
Anticancer Activity
Naphthoquinones have garnered attention for their cytotoxic properties against various cancer cell lines. Research indicates that derivatives of naphthoquinones exhibit significant cytotoxicity through mechanisms such as apoptosis induction. For instance, studies have shown that compounds with naphthoquinone backbones can effectively target cancer cells while sparing normal cells. In particular, derivatives similar to this compound have demonstrated promising activity against cervix carcinoma (HeLa) and other tumor cell lines .
Table 1: Cytotoxicity of Naphthoquinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Lawsone Derivative | IGROV-1 | TBD |
| Etoposide (Control) | HeLa | 10 |
Note: TBD = To Be Determined based on future studies.
Antimicrobial Activity
The compound's structural similarities to other naphthoquinones suggest potential antibacterial properties. Naphthoquinones have been shown to inhibit bacterial growth by disrupting cellular processes. For example, studies have identified that certain naphthoquinone derivatives exhibit strong activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar effects .
Table 2: Antibacterial Activity of Naphthoquinone Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | TBD |
| NQ Derivative A | E. coli | TBD |
| NQ Derivative B | P. aeruginosa | TBD |
The biological activity of naphthoquinones often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This mechanism is critical in both anticancer and antibacterial activities. Additionally, some studies suggest that these compounds can inhibit essential enzymes in pathogens like Mycobacterium tuberculosis, providing a dual mechanism for therapeutic application .
Case Studies
Recent research has highlighted the efficacy of naphthoquinone derivatives in clinical settings. For instance, a study examining the cytotoxic effects of various naphthoquinones found that specific modifications in their structure significantly enhanced their potency against cancer cell lines while reducing toxicity to normal cells . This finding underscores the importance of structural optimization in developing new therapeutic agents.
Q & A
Basic: What are the established synthetic routes for 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
Synthesis of deuterated naphthoquinone derivatives typically involves multi-step protocols, including halogenation, cyclohexyl-d5 incorporation, and quinone formation. For example, analogous compounds have been synthesized via condensation reactions using deuterated intermediates under reflux conditions with catalysts like ZnCl₂ or HCl in polar aprotic solvents (e.g., DMF) . Optimization strategies include:
- Temperature Control : Maintaining precise reflux temperatures (±2°C) to avoid side reactions.
- Catalyst Screening : Testing acidic (e.g., HCl) vs. Lewis acid (e.g., ZnCl₂) catalysts for regioselectivity .
- Deuterium Source Purity : Ensuring high isotopic purity (>98%) of cyclohexyl-d5 precursors to minimize non-deuterated byproducts.
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
Methodological Answer:
Key techniques include:
- X-ray Crystallography : Resolves deuteration positions and confirms cyclohexyl-d5 geometry. For example, Acta Crystallographica studies use single-crystal X-ray diffraction (R factor <0.06) to validate bond lengths and angles in chlorinated naphthoquinones .
- NMR Spectroscopy : ¹H NMR detects non-deuterated impurities (residual CH peaks at δ 1.5–2.5 ppm), while ¹³C NMR identifies deuteration-induced shifts in cyclohexyl carbons .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion clusters (e.g., [M+H]⁺ with isotopic patterns matching Cl and deuterium content).
Advanced: How does the deuterium substitution in the cyclohexyl-d5 moiety influence the compound's physicochemical properties and reactivity patterns compared to its non-deuterated analog?
Methodological Answer:
Deuterium introduces kinetic isotope effects (KIEs) that alter:
- Reaction Rates : Reduced C-D bond cleavage rates in redox reactions (e.g., quinone-hydroquinone interconversion), requiring longer reaction times or higher temperatures .
- Solubility : Increased hydrophobicity due to deuteration, necessitating solvent optimization (e.g., DMSO/water mixtures for biological assays).
- Thermal Stability : TGA/DSC analyses show ~5–10% higher decomposition temperatures in deuterated analogs, impacting storage conditions .
Controlled studies comparing deuterated vs. non-deuterated analogs are critical to isolate isotopic effects .
Advanced: What experimental strategies are recommended for resolving contradictions in biological activity data between different batches of synthesized material?
Methodological Answer:
Discrepancies may arise from:
- Isotopic Purity Variations : Use LC-MS to quantify deuterium incorporation; batches with <95% purity should be excluded .
- Conformational Isomerism : Employ dynamic NMR or variable-temperature XRD to detect cyclohexyl ring chair-flip isomers, which may differentially interact with biological targets .
- Biological Assay Standardization : Normalize activity data to cell viability controls (e.g., MTT assays) and use orthogonal assays (e.g., microbial inhibition + enzymatic activity tests) to confirm results .
Advanced: How should researchers design controlled studies to investigate the isotopic effects of deuterium on the compound's pharmacokinetic (PK) profile?
Methodological Answer:
- Comparative PK Studies : Administer equimolar doses of deuterated and non-deuterated analogs in animal models, measuring plasma half-life (t₁/₂), clearance, and metabolite profiles via LC-MS/MS .
- Metabolic Stability Assays : Incubate compounds with liver microsomes to compare CYP450-mediated oxidation rates, leveraging deuterium’s “blocking effect” on metabolic hotspots .
- Computational Modeling : Use molecular docking to predict deuteration-induced changes in drug-target binding affinities (e.g., AutoDock Vina simulations) .
Basic: What purification methods are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:1 to 4:1) to separate chlorinated byproducts.
- Recrystallization : Optimize solvent pairs (e.g., chloroform/methanol) based on differential solubility of deuterated vs. non-deuterated species .
- HPLC-PDA : Employ reverse-phase C18 columns with UV detection at λ = 254 nm to monitor purity (>99% by area) .
Advanced: How can researchers address challenges in quantifying deuterium content and positional distribution in the compound?
Methodological Answer:
- Isotopic Ratio Mass Spectrometry (IRMS) : Quantify D/H ratios with precision ±0.1‰ .
- ²H NMR Spectroscopy : Resolve positional deuteration (e.g., cyclohexyl axial vs. equatorial positions) at high field strengths (≥600 MHz) .
- Neutron Diffraction : For absolute positional assignment, though limited by beamtime accessibility .
Basic: What safety protocols are essential when handling deuterated chlorinated naphthoquinones in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving volatile chlorinated solvents (e.g., DCM, chloroform) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent dermal absorption, as chlorinated quinones are potential irritants .
- Waste Management : Segregate deuterated waste for specialized disposal to avoid environmental isotopic contamination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
